tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate is a synthetic organic compound with the molecular formula C14H21FN2O5S It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenoxy group, and a sulfamoyl group
Preparation Methods
The synthesis of tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction of 2-fluoro-4-nitrophenol with an appropriate alkylating agent to form 2-fluoro-4-alkoxyphenol.
Introduction of the sulfamoyl group: The phenoxy intermediate is then reacted with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Carbamate formation: The final step involves the reaction of the sulfamoyl-substituted phenoxy intermediate with tert-butyl N-methylcarbamate under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The presence of the fluoro-substituted phenoxy group and the sulfamoyl group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-(2-chloro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate: This compound has a chloro-substituted phenoxy group instead of a fluoro-substituted one, which may result in different reactivity and biological activity.
tert-Butyl N-[2-(2-fluoro-4-aminophenoxy)ethyl]-N-methylcarbamate: The presence of an amino group instead of a sulfamoyl group can significantly alter the compound’s properties and interactions.
tert-Butyl N-[2-(2-fluoro-4-hydroxyphenoxy)ethyl]-N-methylcarbamate: The hydroxy-substituted phenoxy group may lead to different chemical and biological behavior compared to the sulfamoyl-substituted compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O5S/c1-14(2,3)22-13(18)17(4)7-8-21-12-6-5-10(9-11(12)15)23(16,19)20/h5-6,9H,7-8H2,1-4H3,(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCVMUZDCLSTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=C(C=C(C=C1)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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